molecular formula C25H26N4O2S2 B2898782 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-25-2

2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2898782
CAS No.: 850915-25-2
M. Wt: 478.63
InChI Key: ZGTPFUKPFVUYQN-UHFFFAOYSA-N
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Description

2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno-fused bicyclic compound characterized by a thieno[3,2-d]pyrimidin-4(3H)-one core. Its structure includes a 4-phenylpiperazine moiety linked via a thioether bridge to the pyrimidinone ring and a p-tolyl group at position 2.

Properties

IUPAC Name

3-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S2/c1-18-7-9-20(10-8-18)29-24(31)23-21(11-16-32-23)26-25(29)33-17-22(30)28-14-12-27(13-15-28)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTPFUKPFVUYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and the results of relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O2SC_{20}H_{24}N_4O_2S with a molecular weight of approximately 416.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities.

Key Structural Features:

  • Thieno[3,2-d]pyrimidine ring : Associated with diverse pharmacological effects.
  • Piperazine moiety : Enhances solubility and biological activity.

Anticonvulsant Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticonvulsant properties. For instance, related compounds have shown efficacy in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound under discussion may share similar mechanisms of action, potentially modulating neurotransmitter systems involved in seizure activity.

Analgesic Properties

Research has demonstrated that thieno[3,2-d]pyrimidine derivatives possess analgesic effects. In animal models, these compounds have been effective in reducing pain responses in formalin-induced nociceptive tests and other pain models. The mechanism may involve inhibition of inflammatory pathways or modulation of pain receptors.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity has been observed in related thiazole derivatives that inhibit inflammation-related pathways.

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : Interaction with specific enzymes involved in inflammation and cell proliferation.
  • Receptor Modulation : Binding to various receptors that regulate neurotransmission and pain perception.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Study Compound demonstrated ED50 values indicating robust anticonvulsant activity across multiple seizure models.
Analgesic Activity Significant reduction in pain response was recorded in formalin-induced pain models; ED50 values were comparable to established analgesics.
Anti-inflammatory Assessment Inhibition of carrageenan-induced inflammation was noted, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-phenylpiperazinyl group distinguishes it from the chlorophenyl and trifluoromethoxyphenyl substituents in the analog from . Piperazine derivatives are often associated with enhanced solubility and receptor binding.
  • The p-tolyl group at position 3 may confer greater metabolic stability compared to bulkier substituents like trifluoromethoxy groups .
  • The compound in lacks the thieno-fused bicyclic system, highlighting the importance of the thieno[3,2-d]pyrimidinone core for specific bioactivity .

Yield Comparison :

  • reports yields of 46%–86% for similar compounds, suggesting efficient synthetic routes for the target molecule .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yields and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

  • Temperature and Solvent Selection: Reactions often proceed under reflux in polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reactivity .
  • Catalysts: Palladium-catalyzed cross-coupling reactions improve regioselectivity and yields, particularly for introducing aryl/heteroaryl groups .
  • Purification: Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
  • By-Product Mitigation: Monitoring reaction progress via TLC or HPLC minimizes undesired intermediates .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMF, DMSOEnhances reaction efficiency
TemperatureReflux (80–120°C)Accelerates kinetics
CatalystPd(OAc)₂/PPh₃Improves cross-coupling
PurificationSilica gel chromatographyRemoves polar impurities

Q. What analytical techniques are recommended for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the p-tolyl group shows characteristic aromatic protons at δ 7.1–7.3 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 591.68 for related derivatives) .
  • X-ray Crystallography: Resolves 3D conformation, critical for understanding π-π stacking interactions in the thienopyrimidine core .
  • FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group) .

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